![molecular formula C17H18N2S2 B5121434 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Mesitylmethyl)thio]-1,3-benzothiazol-6-amine, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine and material science.
作用機序
The mechanism of action of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can prevent the growth and spread of cancer cells. Inflammation is a complex process that involves various signaling pathways and enzymes, and this compound has been shown to inhibit the activity of these enzymes, which can reduce inflammation. This compound has also been shown to have antibacterial properties, which can be useful in the treatment of bacterial infections.
実験室実験の利点と制限
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has several advantages for lab experiments, including its high purity and yield, which make it suitable for various applications. However, this compound has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for the study of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine. One direction is to investigate its potential use as an anti-cancer agent in combination with other drugs or therapies. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory bowel disease and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity, which can help to optimize its use in various applications.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine and material science. Its synthesis method has been optimized to produce high yields and purity, making it suitable for various applications. This compound has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine involves a multi-step process that starts with the condensation of 2-aminothiophenol and mesityl oxide in the presence of a catalyst. The resulting product is then reacted with sulfur to obtain the final compound. This method has been optimized to produce this compound in high yields and purity, making it suitable for various applications.
科学的研究の応用
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been extensively studied for its potential applications in medicine and material science. In medicine, this compound has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent. In material science, this compound has been used as a cross-linking agent for polymer synthesis, which can improve the mechanical properties of the resulting materials.
特性
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S2/c1-10-6-11(2)14(12(3)7-10)9-20-17-19-15-5-4-13(18)8-16(15)21-17/h4-8H,9,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJROSWEFNNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=C(S2)C=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)

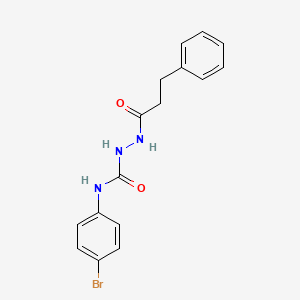
![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
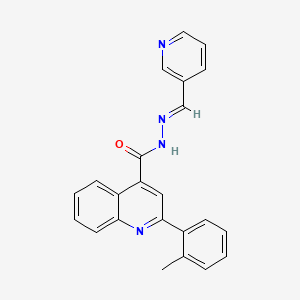
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)
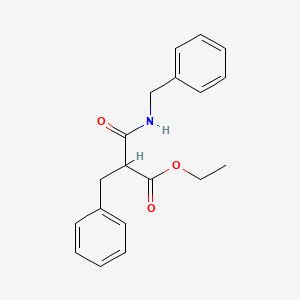
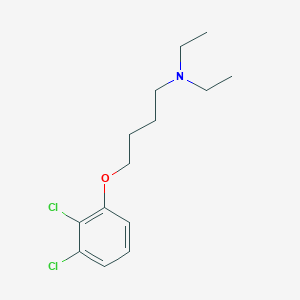
![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
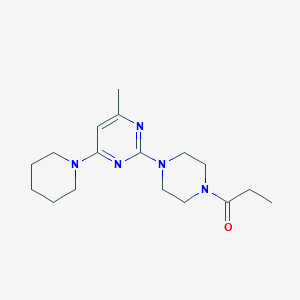
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)